molecular formula C23H32ClN5O B5667747 1-(2-Chlorophenyl)-3-[2-[1-(3,3-dimethylcyclohexyl)piperidin-4-yl]pyrazol-3-yl]urea

1-(2-Chlorophenyl)-3-[2-[1-(3,3-dimethylcyclohexyl)piperidin-4-yl]pyrazol-3-yl]urea

Cat. No.: B5667747
M. Wt: 430.0 g/mol
InChI Key: LEJMSCQRYPYQPS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-[1-(3,3-dimethylcyclohexyl)piperidin-4-yl]pyrazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[2-[1-(3,3-dimethylcyclohexyl)piperidin-4-yl]pyrazol-3-yl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the piperidine ring: The pyrazole intermediate can be reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[2-[1-(3,3-dimethylcyclohexyl)piperidin-4-yl]pyrazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[2-[1-(3,3-dimethylcyclohexyl)piperidin-4-yl]pyrazol-3-yl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-[2-[1-(3,3-dimethylcyclohexyl)piperidin-4-yl]pyrazol-3-yl]urea: can be compared with other urea derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties can be exploited for targeted applications in various fields.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[1-(3,3-dimethylcyclohexyl)piperidin-4-yl]pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN5O/c1-23(2)12-5-6-18(16-23)28-14-10-17(11-15-28)29-21(9-13-25-29)27-22(30)26-20-8-4-3-7-19(20)24/h3-4,7-9,13,17-18H,5-6,10-12,14-16H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJMSCQRYPYQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N2CCC(CC2)N3C(=CC=N3)NC(=O)NC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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